8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the bromination of 7-ethyl-1,3-dimethylxanthine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for yield optimization, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is primarily used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Utilized in preclinical studies to explore potential therapeutic effects and mechanisms of action.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the purine ring structure play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Ethyl-1,3-dimethylxanthine: A precursor in the synthesis of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
8-Bromo-1,3-dimethylxanthine: A structurally similar compound with different substituents on the purine ring.
Uniqueness
This compound is unique due to its specific bromine substitution and ethyl group, which confer distinct chemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTJWJGESBNSKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350327 |
Source
|
Record name | 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17801-69-3 |
Source
|
Record name | 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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